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Introduction
Phosphatidylcholines (PCs) are a major class of phospholipids found in plasma membranes

and lipoproteins, playing crucial roles in membrane integrity, signal transduction, and lipid

metabolism. The specific species 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0
PC) is an asymmetric phospholipid that has been noted for its potential role as a surfactant in

mucus, impeding bacterial penetration, and serving as a dietary source of choline[1]. Accurate

quantification of specific PC species like 18:1-14:0 PC in plasma is critical for lipidomic studies

aiming to understand its physiological and pathological relevance. This application note

provides detailed protocols for three commonly used lipid extraction methods—Folch, Bligh-

Dyer, and Methyl-tert-butyl ether (MTBE)—and discusses their effectiveness for the extraction

of phosphatidylcholines from plasma.

Comparison of Lipid Extraction Protocols for
Phosphatidylcholines
The choice of extraction method can significantly impact the recovery and quantification of

lipids. While specific quantitative recovery data for 18:1-14:0 PC is not extensively documented

in comparative studies, the following table summarizes the general performance of the Folch,

Bligh-Dyer, and MTBE methods for the extraction of phosphatidylcholines from plasma based

on available literature.
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Extraction

Method
Principle

General

Phosphatidylch

oline (PC)

Recovery

Advantages Disadvantages

Folch

Biphasic liquid-

liquid extraction

using a

chloroform:meth

anol (2:1, v/v)

mixture. Lipids

partition into the

lower chloroform

phase.

Generally high

recovery for a

broad range of

lipids, including

PCs. Considered

a "gold standard"

method.[2][3]

Well-established

and widely used,

effective for a

wide range of

lipid polarities.

Uses large

volumes of

chlorinated

solvent

(chloroform),

which is toxic.

The lower

organic phase

can be more

difficult to collect.

Bligh-Dyer

A modified

biphasic liquid-

liquid extraction

using a lower

ratio of

chloroform:meth

anol:water

(1:2:0.8, v/v/v

initially). Lipids

partition into the

lower chloroform

phase.

High recovery for

PCs, often

comparable to

the Folch

method.[3]

Uses less

solvent than the

Folch method.[4]

Also relies on

chloroform.

Extraction

efficiency can be

lower for very

high lipid content

samples

compared to

Folch.[4]

MTBE (Matyash) Biphasic liquid-

liquid extraction

using methyl-tert-

butyl

ether:methanol.

Lipids partition

into the upper

MTBE phase.

Good to

excellent

recovery for PCs,

comparable or

even better than

Folch and Bligh-

Dyer in some

studies.[5]

Avoids the use of

chloroform. The

upper organic

phase is easier

and safer to

collect, lending

itself well to

automation.[5]

MTBE is

flammable. May

have slightly

lower recovery

for very polar

lipids compared

to methods that

retain more of

the aqueous
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phase

components.

Experimental Protocols
The following are detailed protocols for the extraction of lipids, including 18:1-14:0 PC, from

human plasma.

Folch Method
This protocol is adapted from the original method and is suitable for general lipid extraction

from plasma.

Materials:

Human plasma

Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% NaCl solution (or 0.88% KCl)

Glass centrifuge tubes with PTFE-lined caps

Pipettes

Centrifuge

Nitrogen gas evaporator

Procedure:

To a glass centrifuge tube, add 100 µL of human plasma.

Add 2 mL of a freshly prepared 2:1 (v/v) chloroform:methanol solution.
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Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein

precipitation.

Incubate the sample at room temperature for 20-30 minutes.

Add 400 µL of 0.9% NaCl solution to induce phase separation.

Vortex the mixture again for 30 seconds.

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

Two distinct phases will be visible: an upper aqueous phase and a lower organic phase

containing the lipids. A protein disk may be present at the interface.

Carefully aspirate and discard the upper aqueous phase.

Using a clean pipette, carefully collect the lower organic (chloroform) phase, avoiding the

protein interface, and transfer it to a new clean tube.

Dry the extracted lipid film under a gentle stream of nitrogen gas.

Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g.,

isopropanol or a mobile phase-compatible solvent for LC-MS).

Bligh-Dyer Method
This method is a modification of the Folch method that uses a reduced solvent volume.

Materials:

Human plasma

Chloroform (HPLC grade)

Methanol (HPLC grade)

Deionized water

Glass centrifuge tubes with PTFE-lined caps
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Pipettes

Centrifuge

Nitrogen gas evaporator

Procedure:

To a glass centrifuge tube, add 100 µL of human plasma.

Add 375 µL of a 1:2 (v/v) chloroform:methanol solution.

Vortex the mixture for 1 minute.

Add 125 µL of chloroform and vortex for another 30 seconds.

Add 125 µL of deionized water to induce phase separation and vortex for 30 seconds.

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

Collect the lower organic phase containing the lipids.

Dry the lipid extract under a stream of nitrogen.

Reconstitute the dried lipids in a suitable solvent for analysis.

Methyl-tert-butyl ether (MTBE) Method
This protocol offers a safer alternative to chloroform-based methods.

Materials:

Human plasma

Methyl-tert-butyl ether (MTBE, HPLC grade)

Methanol (HPLC grade)

Deionized water
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Microcentrifuge tubes (1.5 mL)

Pipettes

Vortex mixer

Centrifuge

Nitrogen gas evaporator

Procedure:

Add 100 µL of plasma to a 1.5 mL microcentrifuge tube.

Add 200 µL of methanol and vortex for 10 seconds.

Add 800 µL of MTBE.

Vortex for 10 seconds and then incubate at room temperature for 1 hour on a shaker to allow

for protein precipitation and lipid extraction.

Add 300 µL of deionized water to induce phase separation.

Vortex for 10 seconds and then centrifuge at 13,000 x g for 10 minutes.

Two phases will be observed. The upper phase contains the extracted lipids.

Carefully collect the upper MTBE phase and transfer it to a new tube.

Dry the lipid extract under a stream of nitrogen.

Resuspend the dried lipids in an appropriate solvent for subsequent analysis.

Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of 18:1-
14:0 PC from plasma.
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Caption: General workflow for the extraction of 18:1-14:0 PC from plasma.
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Potential Signaling Roles of Phosphatidylcholines
While a specific signaling pathway for 18:1-14:0 PC is not well-established in the current

literature, phosphatidylcholines are known precursors for several important lipid signaling

molecules. The enzymatic cleavage of PCs by phospholipases generates second messengers

that are involved in a multitude of cellular processes.

The diagram below illustrates the general pathways by which phosphatidylcholine can be

metabolized to produce key signaling lipids.

Phospholipase A2 (PLA2)

Phospholipase C (PLC)

Phospholipase D (PLD)

Downstream Signaling

Phosphatidylcholine
(e.g., 18:1-14:0 PC)

Lysophosphatidylcholine (LPC)

PLA2

Fatty Acid

PLA2

Diacylglycerol (DAG)
PLC

Phosphocholine

PLC

Phosphatidic Acid (PA)

PLD

Choline

PLD

GPCR Activation,
PKC Modulation

PKC Activation

mTOR Signaling,
Vesicular Trafficking

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3044090?utm_src=pdf-body
https://www.benchchem.com/product/b3044090?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General pathways of phosphatidylcholine metabolism into signaling molecules.

Conclusion
The accurate extraction of 18:1-14:0 PC from plasma is achievable using the Folch, Bligh-Dyer,

or MTBE methods. The choice of method will depend on the specific requirements of the study,

including considerations of solvent toxicity, sample throughput, and the need to analyze other

lipid classes simultaneously. For high-throughput applications, the MTBE method is an

excellent choice due to its compatibility with automation and avoidance of chlorinated solvents.

For studies requiring the most established and widely cited methodology, the Folch method

remains a robust option. Subsequent analysis by a sensitive and specific technique such as

liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the accurate

quantification of 18:1-14:0 PC.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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